molecular formula C16H26ClN3O4S B1398480 [1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride CAS No. 1228070-81-2

[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride

Cat. No. B1398480
M. Wt: 391.9 g/mol
InChI Key: SDJVNTTZIPMZQW-UHFFFAOYSA-N
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Description

“[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride” is a chemical compound with the CAS Number: 1228070-81-2 . It has a molecular formula of C16H26ClN3O4S and a molecular weight of 391.91300 .


Synthesis Analysis

The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . Piperidones are of particular interest due to their unique biochemical properties . They are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The structure also includes a carbamic acid tert-butyl ester group and a benzenesulfonyl group attached to the piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 391.91300 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Diastereoselective Synthesis and Cyclization Reactions

  • Garcia et al. (2006) explored diastereoselective intramolecular α-amidoalkylation reactions involving derivatives similar to the compound , contributing to the field of asymmetric synthesis of complex molecules (Garcia, Arrasate, Lete, & Sotomayor, 2006).

Synthesis of Piperidines and Related Compounds

  • Back and Nakajima (2000) described a method for synthesizing piperidines and related structures, indicating potential applications in creating various bioactive molecules (Back & Nakajima, 2000).

Crystallographic and Synthetic Studies

  • Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on a similar carbamic acid tert-butyl ester, providing insights into molecular structures and interactions (Kant, Singh, & Agarwal, 2015).

Atropisomeric Synthesis

Activation of Human Small-Conductance Ca2+-Activated K+ Channels

Biotransformation Studies

  • Preiml, Hönig, and Klempier (2004) studied the biotransformation of β-amino nitriles, a group that includes compounds structurally similar to the query molecule, highlighting the role of N-protecting groups in these processes (Preiml, Hönig, & Klempier, 2004).

Nonlinear Optical Chromophores

  • Huang, Zhang, Dalton, and Weber (2000) synthesized oligomers containing azobenzene chromophores, related to the query compound, for potential applications in nonlinear optics (Huang, Zhang, Dalton, & Weber, 2000).

properties

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S.ClH/c1-16(2,3)23-15(20)18-13-8-10-19(11-9-13)24(21,22)14-6-4-12(17)5-7-14;/h4-7,13H,8-11,17H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJVNTTZIPMZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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